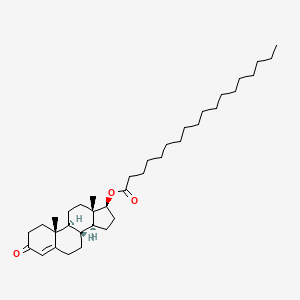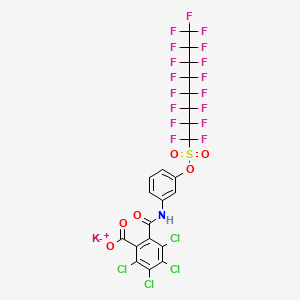
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is a complex organic compound with the molecular formula C22H5Cl4F17KNO6S . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a sulphonyl group, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps. The starting materials typically include 2,3,4,5-tetrachlorobenzoic acid and heptadecafluorooctyl sulphonyl chloride. The reaction proceeds through a series of substitution and coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .
化学反应分析
Types of Reactions
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulphonyl group can lead to the formation of sulfonic acids, while substitution reactions can yield various halogenated derivatives .
科学研究应用
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and surfactants.
作用机制
The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
- Potassium 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
- Potassium 2,3,4,5-tetrachloro-6-(((3-(((perfluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
Uniqueness
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is unique due to its heptadecafluorooctyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to degradation .
属性
CAS 编号 |
57589-85-2 |
|---|---|
分子式 |
C22H5Cl4F17KNO6S |
分子量 |
915.2 g/mol |
IUPAC 名称 |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H6Cl4F17NO6S.K/c23-9-7(8(14(46)47)10(24)12(26)11(9)25)13(45)44-5-2-1-3-6(4-5)50-51(48,49)22(42,43)20(37,38)18(33,34)16(29,30)15(27,28)17(31,32)19(35,36)21(39,40)41;/h1-4H,(H,44,45)(H,46,47);/q;+1/p-1 |
InChI 键 |
HZRBKZMKUYGJRU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


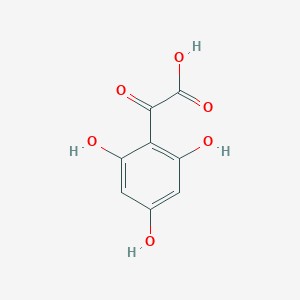
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)


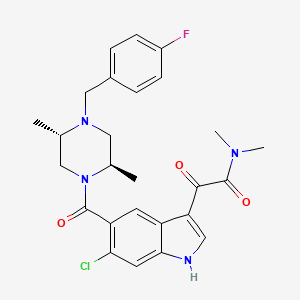
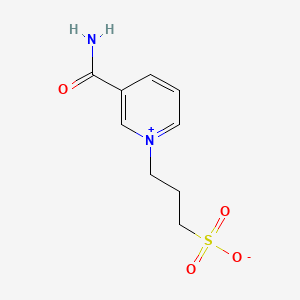
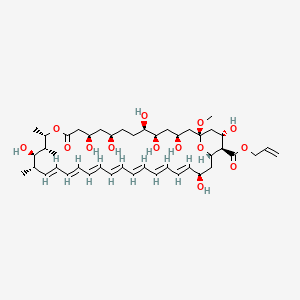
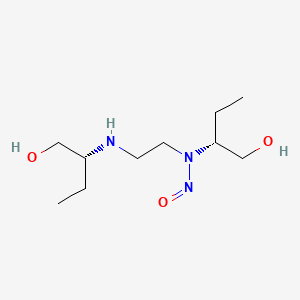
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
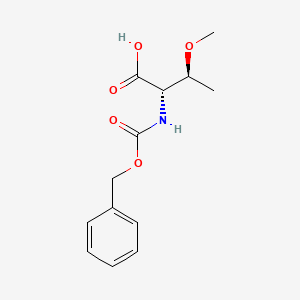
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
